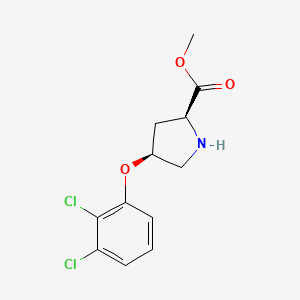

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217676-26-0

Cat. No.: VC2906573

Molecular Formula: C12H13Cl2NO3

Molecular Weight: 290.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217676-26-0 |

|---|---|

| Molecular Formula | C12H13Cl2NO3 |

| Molecular Weight | 290.14 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H13Cl2NO3/c1-17-12(16)9-5-7(6-15-9)18-10-4-2-3-8(13)11(10)14/h2-4,7,9,15H,5-6H2,1H3/t7-,9-/m0/s1 |

| Standard InChI Key | QYJPUWKGQGKUHR-CBAPKCEASA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C(=CC=C2)Cl)Cl |

| SMILES | COC(=O)C1CC(CN1)OC2=C(C(=CC=C2)Cl)Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)OC2=C(C(=CC=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate is a specialized heterocyclic compound characterized by its pyrrolidine core structure with specific stereochemistry and functional group attachments. The chemical identity of this compound is defined by several key parameters that distinguish it from related molecules.

Basic Chemical Information

The compound is identified by the CAS registry number 1217676-26-0 and possesses the molecular formula C12H13Cl2NO3. Its molecular weight is precisely calculated at 290.14 g/mol, reflecting the presence of carbon, hydrogen, nitrogen, oxygen, and two chlorine atoms in its structure. The full IUPAC name, methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate, provides a systematic description of the compound's structural arrangement and stereochemical configuration.

Structural Features

The structure of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate consists of several key components that define its chemical behavior and potential biological interactions:

-

A pyrrolidine ring core, which is a five-membered nitrogen-containing heterocycle

-

A methyl carboxylate group at the 2-position of the pyrrolidine ring

-

A 2,3-dichlorophenoxy substituent at the 4-position of the pyrrolidine ring

-

Specific stereochemistry, with both substituents in the S configuration at positions 2 and 4

The Standard InChI notation for this compound is InChI=1S/C12H13Cl2NO3/c1-17-12(16)9-5-7(6-15-9)18-10-4-2-3-8(13)11(10)14/h2-4,7,9,15H,5-6H2,1H3/t7-,9-/m0/s1, providing a standardized representation of its structure that allows for universal identification across chemical databases.

Stereochemistry and Configurational Analysis

Stereochemistry plays a crucial role in the properties and potential biological activities of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate. The designation (2S,4S) in the name indicates specific three-dimensional arrangements at two chiral centers within the molecule.

Significance of the (2S,4S) Configuration

The (2S,4S) notation in the compound name refers to the absolute configuration at carbon positions 2 and 4 of the pyrrolidine ring. This stereochemical arrangement significantly influences the compound's spatial orientation and potential interactions with biological targets. Both chiral centers having the S configuration indicates a specific three-dimensional arrangement that may be critical for any biological activity the compound might possess.

Comparison with Other Stereoisomers

While the search results don't provide specific information about other stereoisomers of this compound, it's worth noting that pyrrolidine derivatives can exist in multiple stereoisomeric forms. The specific (2S,4S) configuration of the subject compound distinguishes it from potential stereoisomers such as (2R,4R), (2S,4R), or (2R,4S) variants, which would have different spatial arrangements and potentially different biological properties.

Synthesis and Preparation Methods

The synthesis of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate typically involves specialized organic chemistry techniques to ensure both the correct connectivity of atoms and the precise stereochemical configuration required.

General Synthetic Approach

Physical and Chemical Properties

The physical and chemical properties of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate are instrumental in understanding its behavior in various conditions and its potential for applications.

Physical State and Appearance

While the search results don't specify the physical appearance of the pure compound, similar pyrrolidine carboxylates typically exist as crystalline solids or oils at room temperature. The presence of aromatic and polar functional groups suggests the compound would likely be a solid with a defined melting point.

Solubility Profile

Based on its structure, Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate would likely exhibit:

-

Moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and chloroform

-

Limited solubility in water due to its predominantly lipophilic character

-

Improved water solubility in acidic conditions where the amine group can be protonated

Stability Considerations

The compound contains several functional groups that may affect its stability:

-

The ester group may be susceptible to hydrolysis under basic or acidic conditions

-

The pyrrolidine nitrogen may participate in various reactions typical of secondary amines

-

The chlorinated phenoxy group provides relative stability but may participate in certain aromatic substitution reactions under forcing conditions

Structural Comparisons with Related Compounds

To better understand the unique properties of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate, it is valuable to compare it with structurally related compounds.

Comparison Table of Related Pyrrolidine Derivatives

This comparison illustrates how subtle changes in the substitution pattern can create a family of related compounds with potentially different properties and activities .

Analytical Characterization Methods

Proper identification and quality assessment of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate requires sophisticated analytical techniques.

Spectroscopic Analysis

Several spectroscopic methods would be valuable for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic patterns for the pyrrolidine ring protons and aromatic protons

-

13C NMR would confirm the carbon skeleton and functional groups

-

2D NMR techniques could verify the stereochemical configuration

-

-

Mass Spectrometry:

-

Would provide the molecular weight and fragmentation pattern

-

High-resolution mass spectrometry could confirm the molecular formula

-

-

Infrared Spectroscopy:

-

Would show characteristic absorption bands for the ester carbonyl, C-O, C-N, and C-Cl bonds

-

Chromatographic Methods

For purity assessment and isolation, chromatographic techniques would be essential:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC for purity determination

-

Chiral HPLC for confirmation of stereochemical purity

-

-

Thin-Layer Chromatography (TLC):

-

For reaction monitoring during synthesis

-

For initial purity assessments

-

Future Research Directions

The unique structure of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate suggests several promising avenues for future research.

Collaborative Research Opportunities

The multidisciplinary nature of research on specialized compounds like Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate suggests potential collaborations between:

-

Synthetic organic chemists for optimization of preparation methods

-

Medicinal chemists for exploration of biological applications

-

Computational chemists for modeling of molecular properties and interactions

-

Pharmacologists for detailed biological activity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume